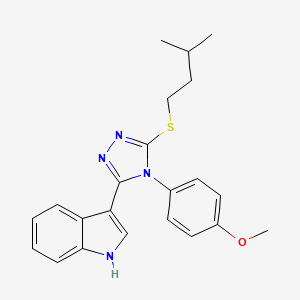
3,3-Dimethyltetrahydro-2H-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,3-Dimethyltetrahydro-2H-pyran-4-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyltetrahydro-2H-pyran-4-carboxylic acid” consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “3,3-Dimethyltetrahydro-2H-pyran-4-carboxylic acid” is 158.2 .Scientific Research Applications
Structural Analysis and Quantum-Chemical Studies
X-ray Diffraction and Quantum-Chemical Analysis Studies have explored the structure of dimethyl dihydro-2H-pyran carboxylic acid variants, utilizing single crystal X-ray diffraction analysis and quantum-chemical calculations. These studies shed light on the molecular configuration, identifying the existence of the molecule in the form of the endo isomer and the racemate of two enantiomeric endo stereomers within the crystal. Quantum-chemical models align well with the X-ray diffraction data, providing valuable insights into the molecular and crystal structure of such compounds (Kovalskyi et al., 2011).
Chemical Synthesis and Reactions
Synthesis and Transformation Studies Research has been conducted on the synthesis and chemical transformation of compounds structurally similar to 3,3-Dimethyltetrahydro-2H-pyran-4-carboxylic acid. For instance, the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine and subsequent chemical processes resulted in derivatives like N,2,2-trimethyltetrahydro-2H-pyran-4-amine. These compounds were further subjected to reactions such as cyanoethylation, revealing interesting chemical pathways and transformations (Arutyunyan et al., 2012).
Novel Synthesis of Heterocyclic Compounds Researchers have developed methods for the synthesis of heterocyclic compounds using precursors and methodologies that could be applicable to the synthesis and study of 3,3-Dimethyltetrahydro-2H-pyran-4-carboxylic acid derivatives. For example, a straightforward synthesis of 3-aryl-2,5-dihydrofurans was presented, utilizing ring contraction techniques and resulting in compounds with potential biological activities (Chang et al., 2006).
Applications in Material Science
Corrosion Inhibition and Surface Protection Dimethyltetrahydro-2H-pyran derivatives have been studied for their potential in corrosion mitigation. Compounds like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate and similar derivatives have shown promising results in the protection of metal surfaces from acid corrosion, offering significant inhibition efficiencies. The adsorption of these derivatives on metal surfaces and their effectiveness in protecting against corrosion have been validated through various spectroscopic and electrochemical measurements (Saranya et al., 2020).
properties
IUPAC Name |
3,3-dimethyloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)5-11-4-3-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXKELLNBXKENP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyloxane-4-carboxylic acid | |
CAS RN |
1780025-53-7 |
Source


|
| Record name | 3,3-dimethyloxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)


![N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2390347.png)


![2-amino-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2390351.png)


![(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol](/img/structure/B2390357.png)

![5-(3-methoxypropyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2390363.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)
